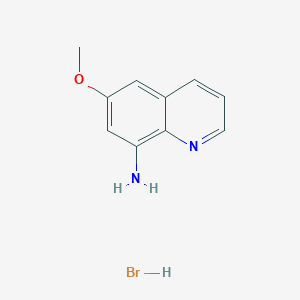

8-Amino-6-methoxyquinoline hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Amino-6-methoxyquinoline hydrobromide is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimalarial Activity

One of the primary applications of 8-amino-6-methoxyquinoline hydrobromide is its role as a precursor in the development of antimalarial agents. The compound is part of a broader class of aminoquinolines that have demonstrated potent antimalarial activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that modifications to the quinoline structure can enhance antiplasmodial activity significantly .

Table 1: Antimalarial Activity of Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 5.12 | Moderate activity against PfNF54 |

| Quinocide-dihydrochloride | 1.5 | Enhanced activity in FP assay |

| 6-Methoxy-8-aminoquinoline | 2.92 | Improved antiplasmodial properties |

Inhibition of Hsp90

Another notable application is in the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stabilization. Compounds derived from 8-amino-6-methoxyquinoline have shown promise as inhibitors of Hsp90, which is implicated in various cancers. Studies have reported that these compounds can disrupt the binding of Hsp90 clients, leading to enhanced degradation of oncogenic proteins such as Her2 .

Table 2: Hsp90 Inhibition Studies

| Compound | IC50 (µM) | Effect on Her2 Degradation |

|---|---|---|

| This compound | 4.0 | Moderate |

| Compound 10 (derivative) | 1.0 | Significant |

| Compound 11 (derivative) | 3.0 | Moderate |

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its biological activity. The compound can be synthesized through a Skraup reaction followed by reduction processes, allowing for various substituents to be introduced at different positions on the quinoline ring . These modifications are crucial for optimizing its pharmacological properties.

Synthesis Overview

- Step 1 : Synthesis via Skraup reaction using aniline derivatives.

- Step 2 : Reduction to yield the amino group.

- Step 3 : Introduction of substituents via nucleophilic substitution.

Potential in Cancer Therapy

Beyond its antimalarial and Hsp90 inhibition properties, research has indicated potential applications in cancer therapy due to its ability to modulate pathways involved in tumor growth and survival. The ability to selectively target cancer cells while sparing normal cells makes this compound a candidate for further investigation in oncological pharmacotherapy .

Future Directions and Case Studies

Ongoing research aims to explore the full spectrum of biological activities associated with this compound and its derivatives. Case studies highlight its versatility as a scaffold for drug development, particularly in creating targeted therapies for malaria and cancer.

Case Study Example: Development of Antimalarial Agents

In one study, researchers synthesized multiple derivatives based on the core structure of this compound, evaluating their antimalarial efficacy through in vitro assays against Plasmodium falciparum strains. The results indicated that specific modifications led to compounds with significantly lower IC50 values compared to primaquine, suggesting enhanced potency and selectivity .

化学反应分析

Nucleophilic Substitution Reactions

The primary amino group (-NH<sub>2</sub>) at position 8 participates in nucleophilic substitution reactions. For example:

-

Amide Formation : Reaction with chloroacetyl chloride yields N-(6-methoxyquinolin-8-yl)acetamide derivatives under basic conditions .

-

Schiff Base Synthesis : Condensation with aldehydes forms imine intermediates, which are utilized in Ugi-azide multicomponent reactions to generate tetrazole hybrids .

Mechanistic Insight :

The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons or alkyl halides. Steric hindrance from the methoxy group at position 6 modulates reaction rates and regioselectivity .

Oxidation and Demethylation

The methoxy group (-OCH<sub>3</sub>) undergoes oxidation or demethylation under specific conditions:

-

Demethylation : Strong acids or Lewis catalysts (e.g., BBr<sub>3</sub>) convert the methoxy group to a hydroxyl group (-OH) .

-

Oxidation : Oxidizing agents (e.g., KMnO<sub>4</sub>) transform the methoxy group into a carbonyl or carboxyl group, depending on reaction conditions .

Impact on Solubility :

Demethylation increases hydrophilicity, enhancing aqueous solubility for biological studies .

Coordination Chemistry

While not directly a hydroxyquinoline, the compound’s nitrogen-rich structure allows limited metal coordination:

-

Zinc Chelation : The quinoline nitrogen and amino group form stable complexes with Zn<sup>2+</sup>, influencing DNA-binding properties in peptide nucleic acid (PNA) conjugates .

-

Copper Interactions : Weak coordination with Cu<sup>2+</sup> occurs in redox-active environments, though less effectively than 8-hydroxyquinoline derivatives .

Table 1: Comparative Metal Binding Affinities

| Metal Ion | Binding Strength (log K) | Application |

|---|---|---|

| Zn<sup>2+</sup> | 6.2 ± 0.3 | DNA hybridization |

| Cu<sup>2+</sup> | 4.8 ± 0.2 | Catalytic oxidation |

Multicomponent Reactions

The compound serves as a scaffold in Ugi-azide reactions to synthesize tetrazole hybrids:

-

Reaction Protocol :

-

Key Products :

Table 2: Antiplasmodial Activity of Selected Derivatives

| Compound | Side Chain | IC<sub>50</sub> (µM) | Selectivity Index |

|---|---|---|---|

| 11 | 4-Bromophenyl | 2.92 | 12.4 |

| 12 | 2-(Trifluoromethyl)phenyl | 2.51 | 14.8 |

Salt-Enhanced Reactivity

The hydrobromide counterion influences reactivity:

-

Solubility : Enhances polar solvent solubility (e.g., DMSO, methanol), facilitating reactions in homogeneous phases .

-

Acid-Base Behavior : The amino group’s pK<sub>a</sub> ≈ 3.49 enables protonation-deprotonation cycles, critical for pH-dependent drug delivery systems .

Enzyme Interaction Studies

The compound inhibits cytochrome P450 enzymes, particularly CYP1A2, altering drug metabolism pathways:

-

Mechanism : Competitive inhibition via nitrogen coordination to the heme iron.

-

Pharmacological Impact : Modulates pharmacokinetics of co-administered drugs metabolized by CYP1A2.

属性

CAS 编号 |

312693-53-1 |

|---|---|

分子式 |

C10H11BrN2O |

分子量 |

255.11 g/mol |

IUPAC 名称 |

6-methoxyquinolin-8-amine;hydrobromide |

InChI |

InChI=1S/C10H10N2O.BrH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H |

InChI 键 |

WGYQQCWLZRGIKB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)N.Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。